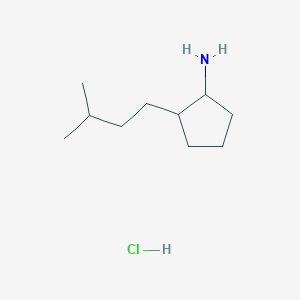![molecular formula C10H13ClN4O B1453238 [5-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-3-イル]メタンアミン塩酸塩 CAS No. 1258650-54-2](/img/structure/B1453238.png)
[5-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-3-イル]メタンアミン塩酸塩
説明
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4O and its molecular weight is 240.69 g/mol. The purity is usually 95%.
The exact mass of the compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
リノール酸オキシゲナーゼ活性の阻害
この化合物は、哺乳類の15-リポキシゲナーゼ(ALOX15)の活性を阻害する可能性について研究されています。これらの酵素は、さまざまな癌や炎症モデルに役割を果たしており、薬理学研究の標的となっています。 この化合物のALOX15を選択的に阻害する能力は、リノール酸およびアラキドン酸由来のALOX15代謝物が病的に重要な疾患の新しい治療法につながる可能性があります .
ALOX15の異所性阻害
この化合物の異所性阻害特性に関するさらなる研究が行われています。異所性阻害とは、阻害剤分子が酵素の活性部位以外の部位に結合する酵素阻害の一種です。 この結合は酵素の活性を変化させ、ALOX15の機能が有害となる状態における治療応用に繋がり得ます .
基質選択的阻害のためのファーマコフォア
この化合物は、ファーマコフォアとして機能します。ファーマコフォアとは、特定の生物学的または薬理学的相互作用の原因となる分子構造の一部です。 これは、より効果的な阻害剤の設計に役立つ可能性のある、ALOX15の異所性阻害に重要な共通ファーマコフォアを定義するために使用されてきました .
分子動力学シミュレーション
分子動力学シミュレーションは、この化合物とALOX15の相互作用を理解するために利用されてきました。 これらのシミュレーションは、コアファーマコフォアの化学的修飾がどのように酵素-阻害剤相互作用を変化させるかを視覚化し、より強力で副作用の少ない阻害剤の開発に不可欠です .
薬理学的足場の開発
この化合物のような1,2,3-トリアゾール部分を有する化合物は、薬理学的足場の開発に使用されてきました。 これらの足場は、HIV、結核、ウイルス感染症、細菌感染症、癌を含むさまざまな状態の治療に有望であることが示されています .
関連化合物の合成
この化合物の化学構造は、潜在的な薬効を有する関連化合物を合成するための基盤を提供します。 たとえば、その構造への修飾により、さまざまな疾患における治療効果について検討できる誘導体の作成につながっています .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific biological target that the compound interacts with. For instance, if the compound acts as an inhibitor for a certain enzyme, it could bind to the active site of the enzyme and prevent its normal function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Based on the broad range of activities reported for similar compounds, it could potentially influence multiple pathways .
Pharmacokinetics
Its metabolism could involve various enzymatic reactions, and it could be excreted through renal or hepatic routes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to alterations in cellular metabolism .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability and activity could decrease at extreme pH values or high temperatures .
生化学分析
Biochemical Properties
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes such as linoleate oxygenase (ALOX15) in a substrate-specific manner . This inhibition is crucial for understanding its potential therapeutic applications, especially in the context of inflammation and cancer research.
Cellular Effects
The effects of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of lipid peroxidizing enzymes, which play a role in cancer and inflammation models
Molecular Mechanism
At the molecular level, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric inhibitor of enzymes like ALOX15 by occupying the substrate-binding pocket of one monomer while the substrate fatty acid is bound at the catalytic center of another monomer within the enzyme dimer . This interaction alters the enzyme’s activity, leading to its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the compound’s inhibitory effects on enzymes like ALOX15 may diminish over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in experimental settings.
Dosage Effects in Animal Models
The effects of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that the compound’s inhibitory effects on enzymes like ALOX15 are dose-dependent, with higher doses leading to more pronounced inhibition . Excessive doses may also result in toxicity, highlighting the importance of dosage optimization.
Metabolic Pathways
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with lipid peroxidizing enzymes like ALOX15 can influence metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence its efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWTTZYGZWZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-54-2 | |
| Record name | [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Prop-1-en-2-yl)-3-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1453158.png)
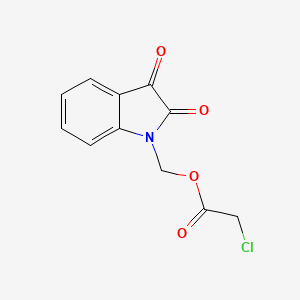
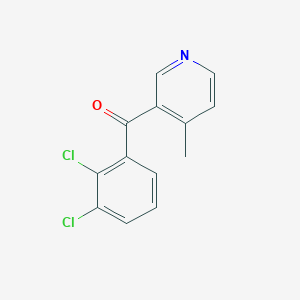
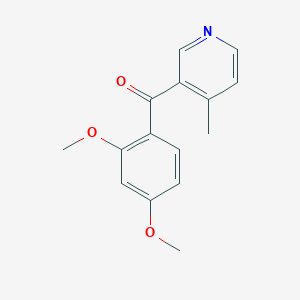

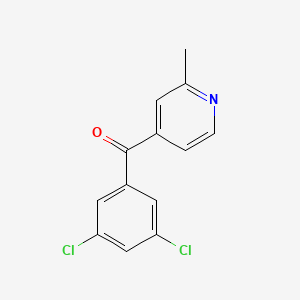
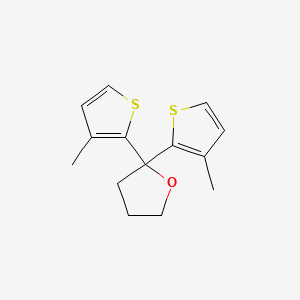
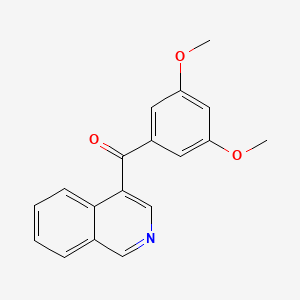
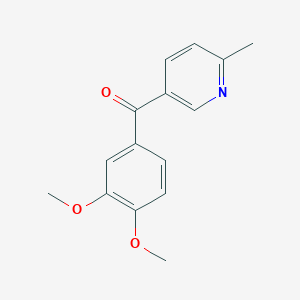


![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)
